molecular formula C9H7N3O B13632110 5-(1H-Pyrazol-3-yl)nicotinaldehyde

5-(1H-Pyrazol-3-yl)nicotinaldehyde

Cat. No.: B13632110
M. Wt: 173.17 g/mol
InChI Key: IHMLCTMHDJCGLW-UHFFFAOYSA-N
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Description

5-(1H-Pyrazol-3-yl)nicotinaldehyde is a heterocyclic organic compound featuring a pyrazole ring fused to a nicotinaldehyde scaffold. Its structure combines a pyrazole moiety (a five-membered ring with two adjacent nitrogen atoms) and a nicotinaldehyde group (a pyridine derivative with an aldehyde functional group). This dual functionality makes it a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and other bioactive molecules . The aldehyde group enables covalent bonding with target proteins, while the pyrazole ring contributes to binding affinity through hydrogen bonding and π-π interactions.

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

5-(1H-pyrazol-5-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C9H7N3O/c13-6-7-3-8(5-10-4-7)9-1-2-11-12-9/h1-6H,(H,11,12)

InChI Key

IHMLCTMHDJCGLW-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)C2=CN=CC(=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Pyrazol-3-yl)nicotinaldehyde typically involves the condensation of a pyrazole derivative with a nicotinaldehyde precursor. One common method is the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by further functionalization to introduce the nicotinaldehyde group .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

5-(1H-Pyrazol-3-yl)nicotinaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(1H-Pyrazol-3-yl)nicotinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1H-Pyrazol-3-yl)nicotinaldehyde involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 5-(1H-Pyrazol-3-yl)nicotinaldehyde is compared below with two structurally related compounds: AZD1152 intermediate (from ) and Novartis compound 5003145 (from ).

Table 1: Structural and Functional Comparison

Property 5-(1H-Pyrazol-3-yl)nicotinaldehyde AZD1152 Intermediate Novartis Compound 5003145
Core Structure Pyrazole + nicotinaldehyde Pyrazole + quinazoline Pyrazole + tetrahydro-pyrimidine
Key Functional Groups Aldehyde, pyrazole Amide, phosphate, fluorophenyl Chlorodifluoromethoxy, pyrrolidinyl
Pharmacological Role Intermediate for kinase inhibitors Prodrug of AZD1152 (Aurora B inhibitor) Undisclosed (likely kinase or GPCR target)
Synthetic Utility Covalent bonding via aldehyde Prodrug activation via phosphatase Multi-step functionalization

Key Findings :

Reactivity: The aldehyde group in 5-(1H-Pyrazol-3-yl)nicotinaldehyde allows for Schiff base formation, a feature absent in the AZD1152 intermediate (which relies on phosphate prodrug activation) and the Novartis compound (which uses chlorodifluoromethoxy for stability) .

Biological Activity : While 5-(1H-Pyrazol-3-yl)nicotinaldehyde itself lacks direct therapeutic data, its structural analogs (e.g., AZD1152) show potent inhibition of Aurora kinases, suggesting its utility in analogous pathways .

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